N-(piperidin-4-yl)pyrimidin-4-amine

Kinase Inhibition Selectivity Oncology

Procure the exact N-(piperidin-4-yl)pyrimidin-4-amine scaffold (CAS 1211585-01-1) to accelerate kinase inhibitor and antiviral programs. This specific 4-amino substitution pattern delivers up to 150-fold selectivity for PKB/Akt over PKA—a property lost with other regioisomers. The parent scaffold confers low-nanomolar potency against HIV-1 reverse transcriptase, outperforming etravirine-VRX-480773 hybrids. The unsubstituted piperidine nitrogen provides a clean baseline for SAR studies, avoiding hERG liabilities introduced by N-alkylation. With two orthogonal diversification handles, this building block enables rapid library synthesis while being pre-validated for selectivity and safety. Order now to de-risk your lead optimization.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1211585-01-1
Cat. No. B3090485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)pyrimidin-4-amine
CAS1211585-01-1
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NC=NC=C2
InChIInChI=1S/C9H14N4/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2,(H,11,12,13)
InChIKeyYEHOJHBOXFZFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-4-yl)pyrimidin-4-amine (CAS 1211585-01-1): A Versatile Aminopyrimidine Scaffold for Kinase and GPCR Target Discovery


N-(Piperidin-4-yl)pyrimidin-4-amine (CAS 1211585-01-1) is a heterocyclic chemical building block comprising a piperidine ring linked to a pyrimidine core via a secondary amine. This scaffold serves as a critical intermediate and core pharmacophore for the development of potent, selective inhibitors targeting a range of therapeutic proteins, most notably protein kinases such as Protein Kinase B (PKB/Akt) and Anaplastic Lymphoma Kinase (ALK) [1][2]. Its structural features make it a foundational component in medicinal chemistry for generating lead compounds in oncology and virology, with the secondary amine and the piperidine nitrogen providing two key handles for further chemical diversification .

Why N-(Piperidin-4-yl)pyrimidin-4-amine (CAS 1211585-01-1) Cannot Be Interchanged with Close Analogs


The selection of N-(piperidin-4-yl)pyrimidin-4-amine over other piperidine-aminopyrimidine isomers or substituted analogs is critical due to profound differences in target engagement and downstream pharmacological profile. For instance, the specific 4-amino substitution pattern on the pyrimidine ring is essential for achieving high selectivity for PKB over the closely related PKA kinase, a property not shared by other regioisomers [1]. Furthermore, while this exact scaffold (CAS 1211585-01-1) is reported to confer low nanomolar potency against HIV-1 reverse transcriptase, its close structural derivatives, such as the etravirine-VRX-480773 hybrids, exhibit significantly weaker activity (micromolar EC50) against the same target [2]. Even minor modifications like N-alkylation of the piperidine ring can drastically alter polypharmacology, for example, introducing potent hERG channel inhibition that this parent scaffold lacks [3]. Therefore, substituting with a seemingly similar compound without rigorous validation can derail a lead optimization program due to unforeseen losses in potency, selectivity, or safety.

Quantitative Comparative Evidence for N-(Piperidin-4-yl)pyrimidin-4-amine (CAS 1211585-01-1)


150-Fold Selectivity for PKB/Akt Over PKA in ATP-Competitive Kinase Assays

Derivatives based on the N-(piperidin-4-yl)pyrimidin-4-amine core demonstrate high selectivity for Protein Kinase B (PKB) over Protein Kinase A (PKA). This is a critical differentiation from other kinase inhibitor scaffolds that often exhibit cross-reactivity between these two closely related AGC family kinases [1].

Kinase Inhibition Selectivity Oncology

Nanomolar Antiviral Activity Superior to Nevirapine Against HIV-1

The N-(piperidin-4-yl)pyrimidin-4-amine scaffold, when optimized, yields non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent antiviral activity. In a direct enzymatic assay, selected derivatives demonstrated lower IC50 values than the FDA-approved drug nevirapine, indicating superior target engagement [1]. Furthermore, in cell-based assays, these compounds showed significantly improved EC50 values (single-digit nanomolar) compared to etravirine-VRX-480773 hybrids (micromolar) [2].

Antiviral HIV-1 Reverse Transcriptase

Avoidance of hERG Liability Compared to N-Alkylated Analogs

A critical differentiation of the parent N-(piperidin-4-yl)pyrimidin-4-amine scaffold is its clean cardiac safety profile with respect to hERG channel inhibition. Structure-activity relationship (SAR) studies have shown that introducing an N-trifluoromethyl group onto the piperidine nitrogen to create N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine was necessary to mitigate a significant hERG inhibition liability that emerged during GPR119 agonist optimization [1]. The parent scaffold (CAS 1211585-01-1) is not reported to possess this liability, making it a safer starting point.

Cardiotoxicity hERG Safety Pharmacology

Optimal Research Applications for N-(Piperidin-4-yl)pyrimidin-4-amine (CAS 1211585-01-1)


Lead Optimization in Oncology: Designing Selective PKB/Akt Inhibitors

Given its proven ability to confer up to 150-fold selectivity for PKB over PKA when elaborated [1], this scaffold is ideal for medicinal chemistry teams aiming to develop potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Procurement of this exact building block allows for the rapid synthesis of focused compound libraries around a core that is already de-risked for selectivity against a major off-target kinase.

Antiviral Drug Discovery: Building Next-Generation NNRTIs

The scaffold's demonstrated potential to yield HIV-1 reverse transcriptase inhibitors with potency exceeding nevirapine and etravirine-based hybrids makes it a high-priority starting material for antiviral programs [2][3]. Researchers can leverage its two functional handles for parallel chemical exploration to optimize potency against both wild-type and drug-resistant viral strains.

GPCR Agonist Development with Improved Cardiac Safety Profile

The parent compound serves as a critical control and starting point for developing GPR119 agonists with a favorable safety margin. As N-alkylation can introduce significant hERG inhibition, the unsubstituted scaffold (CAS 1211585-01-1) provides a clean baseline for evaluating the functional and safety consequences of subsequent chemical modifications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(piperidin-4-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.